molecular formula C10H11Br B13603394 1-(3-Bromoprop-1-en-2-yl)-4-methylbenzene

1-(3-Bromoprop-1-en-2-yl)-4-methylbenzene

Cat. No.: B13603394
M. Wt: 211.10 g/mol
InChI Key: NZMAIGIWVYNMDX-UHFFFAOYSA-N
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Description

1-(3-Bromoprop-1-en-2-yl)-4-methylbenzene is an organic compound with the molecular formula C10H11Br It is a derivative of benzene, where a bromopropenyl group and a methyl group are attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Bromoprop-1-en-2-yl)-4-methylbenzene can be synthesized through several methods. One common approach involves the bromination of 4-methylstyrene. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromoprop-1-en-2-yl)-4-methylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(3-Bromoprop-1-en-2-yl)-4-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Bromoprop-1-en-2-yl)-4-methylbenzene involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the double bond can undergo addition reactions. These interactions can lead to the formation of new chemical entities with distinct properties. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, altering their structure and function .

Comparison with Similar Compounds

Uniqueness: The presence of both a bromine atom and a double bond allows for diverse chemical transformations, making it a valuable compound in synthetic chemistry .

Properties

Molecular Formula

C10H11Br

Molecular Weight

211.10 g/mol

IUPAC Name

1-(3-bromoprop-1-en-2-yl)-4-methylbenzene

InChI

InChI=1S/C10H11Br/c1-8-3-5-10(6-4-8)9(2)7-11/h3-6H,2,7H2,1H3

InChI Key

NZMAIGIWVYNMDX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=C)CBr

Origin of Product

United States

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